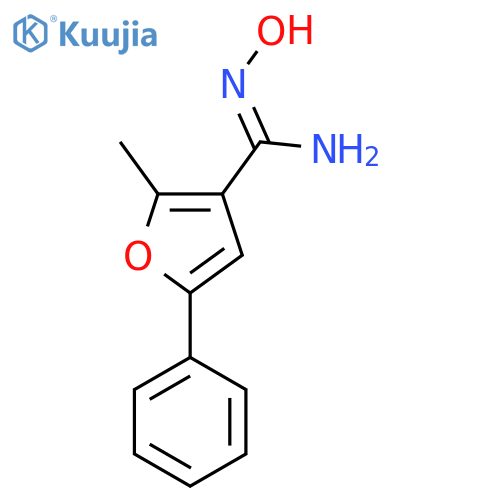

Cas no 1993657-08-1 (N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine)

1993657-08-1 structure

商品名:N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

CAS番号:1993657-08-1

MF:C12H12N2O2

メガワット:216.235882759094

MDL:MFCD27937095

CID:4710388

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine 化学的及び物理的性質

名前と識別子

-

- N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

-

- MDL: MFCD27937095

- インチ: 1S/C12H12N2O2/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H2,13,14)

- InChIKey: KRDREXOMUJNQNK-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=C(/C(=N/O)/N)C=C1C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 262

- トポロジー分子極性表面積: 71.8

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB470467-1g |

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine; . |

1993657-08-1 | 1g |

€311.30 | 2025-02-14 | ||

| abcr | AB470467-10g |

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine; . |

1993657-08-1 | 10g |

€1626.80 | 2025-02-14 | ||

| abcr | AB470467-1 g |

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine |

1993657-08-1 | 1g |

€311.30 | 2023-07-18 | ||

| abcr | AB470467-5g |

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine; . |

1993657-08-1 | 5g |

€930.60 | 2025-02-14 |

N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1993657-08-1 (N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1993657-08-1)N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):184.0/551.0/964.0